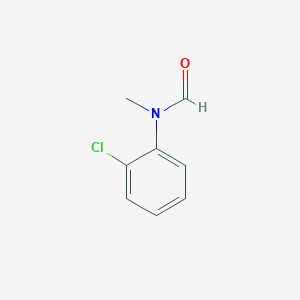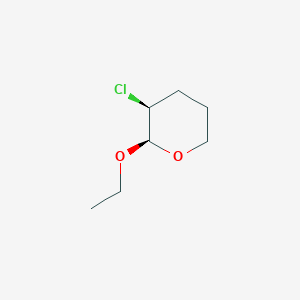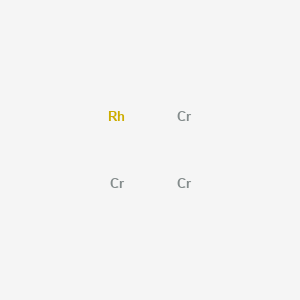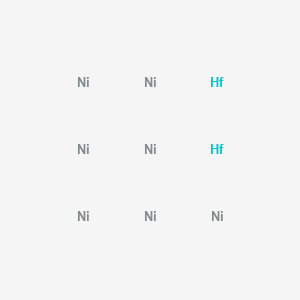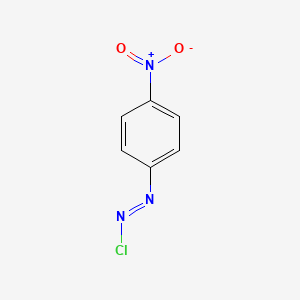
Diazene, chloro(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, chloro(4-nitrophenyl)- is an organic compound that belongs to the class of diazenes It is characterized by the presence of a diazene group (N=N) bonded to a chloro-substituted nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of diazene, chloro(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with a suitable chloro-substituted aromatic compound to yield the desired diazene derivative. The reaction conditions often require low temperatures to stabilize the diazonium salt and prevent decomposition.
Industrial Production Methods: Industrial production of diazene, chloro(4-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Diazene, chloro(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require basic conditions and the presence of a suitable nucleophile.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene derivatives with various functional groups.
科学的研究の応用
Diazene, chloro(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
作用機序
The mechanism of action of diazene, chloro(4-nitrophenyl)- involves its interaction with molecular targets through its diazene and nitrophenyl groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including enzyme inhibition and disruption of cellular processes.
類似化合物との比較
- Diazene, (4-nitrophenyl)phenyl-
- Diazene, (4-nitrophenyl)methyl-
- Diazene, (4-nitrophenyl)ethyl-
Comparison: Diazene, chloro(4-nitrophenyl)- is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with other molecules. Compared to other similar compounds, the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of the nitrophenyl group contributes to the compound’s potential biological activities, distinguishing it from other diazene derivatives.
特性
CAS番号 |
22719-23-9 |
|---|---|
分子式 |
C6H4ClN3O2 |
分子量 |
185.57 g/mol |
IUPAC名 |
chloro-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C6H4ClN3O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H |
InChIキー |
NVCPJUKIXUOZDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=NCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


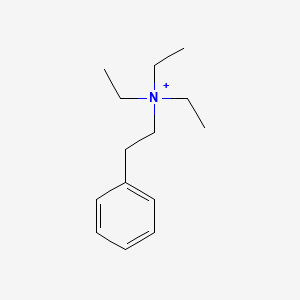
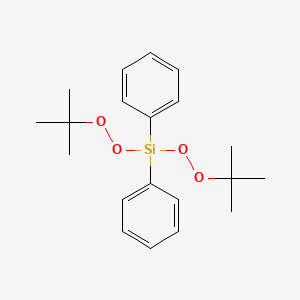
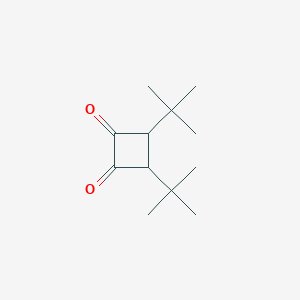
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
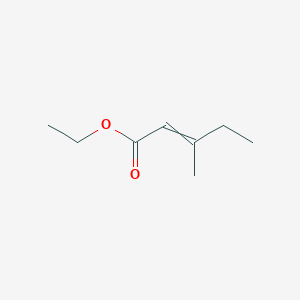
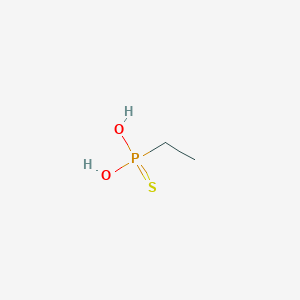
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
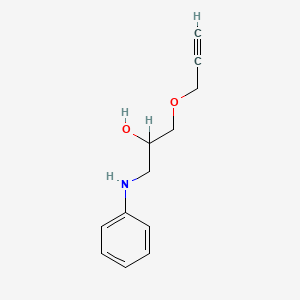
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
